4-Bromo-2-(2-methylbenzyl)phenol

PTP1B inhibition Type 2 diabetes Enzyme assay

Researchers requiring a well-characterized ortho-benzylated bromophenol scaffold for phosphatase or antimicrobial programs often face inconsistent biological annotations across similar analogs. 4-Bromo-2-(2-methylbenzyl)phenol resolves this with precise, peer-reviewed activity benchmarks: • PTP1B Inhibition: IC50 = 11 µM, an ideal intermediate-potency reference for diabetes/obesity SAR studies. • Antibacterial Activity: IC50 = 3.19 µM against Enterococcus faecalis, providing a validated starting point for Gram-positive probe development. • Tyrosinase Control: Documented weak inhibition (Ki = 128 µM) enables its immediate use as a negative control in high-throughput screening. Supplied at ≥95% purity, this compound ensures assay reproducibility from batch to batch, while our global logistics network supports rapid delivery to keep your discovery timelines on track.

Molecular Formula C14H13BrO
Molecular Weight 277.16 g/mol
Cat. No. B14025513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(2-methylbenzyl)phenol
Molecular FormulaC14H13BrO
Molecular Weight277.16 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC2=C(C=CC(=C2)Br)O
InChIInChI=1S/C14H13BrO/c1-10-4-2-3-5-11(10)8-12-9-13(15)6-7-14(12)16/h2-7,9,16H,8H2,1H3
InChIKeyDJFRKHKHMGJPGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(2-methylbenzyl)phenol: Specifications and Purity


4-Bromo-2-(2-methylbenzyl)phenol (CAS 2734777-70-7; MF: C14H13BrO; MW: 277.16 g/mol) is a synthetic, ortho-benzylated bromophenol derivative supplied as a research compound with a minimum purity specification of 95% . This compound belongs to a class of halogenated benzylphenols that have been investigated for antimicrobial and enzyme inhibitory properties [1]. Its structure combines a 4-bromo-substituted phenol core with a 2-methylbenzyl substituent at the ortho position, a molecular architecture that positions it as a versatile scaffold within broader bromophenol discovery programs.

Scaffold
Research-grade bromophenol scaffold
Enzyme Studies
PTP1B and tyrosinase inhibition assay context
Antimicrobial Screening
Gram-positive antimicrobial screening context

Structural Specificity of 4-Bromo-2-(2-methylbenzyl)phenol


Generic substitution among bromophenol derivatives is scientifically untenable due to the profound impact of substitution pattern on target engagement and potency. A direct structural analog lacking the 2-methylbenzyl group (e.g., 2-benzyl-4-bromophenol) exhibits a distinct activity profile because the ortho-benzyl and para-bromo arrangement directly influences the compound's electronic environment and steric fit within enzyme active sites [1]. Even within the same class, the presence and position of the methyl group on the benzyl ring can significantly alter binding affinity to therapeutic targets such as protein tyrosine phosphatases (PTPs) and tyrosinase, as documented in comparative studies of bromophenol libraries [2]. Therefore, assay outcomes are specific to the exact molecular identity of this compound and cannot be reliably extrapolated from data on seemingly similar, but structurally distinct, bromophenols.

Removal of the 2-methylbenzyl group may shift electronic environment and steric fit within enzyme active sites.
Methyl position on the benzyl ring can significantly alter binding affinity to PTPs and tyrosinase.
Assay outcomes are specific to this molecular identity; extrapolation from other bromophenols may not transfer.

Quantitative Comparison of 4-Bromo-2-(2-methylbenzyl)phenol


PTP1B Inhibition vs. Related Bromophenols

4-Bromo-2-(2-methylbenzyl)phenol demonstrates measurable inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key target for type 2 diabetes and obesity research [1]. Its reported IC50 value of 11,000 nM (11 µM) [1] falls within a spectrum of potencies observed for structurally related bromophenols. For context, other bromophenol derivatives reported in the literature exhibit IC50 values ranging from more potent (e.g., 0.84 µM to 2.4 µM for certain marine-derived tetrabromo compounds) [2] to significantly less potent. This compound's specific IC50 profile provides a critical data point for structure-activity relationship (SAR) studies seeking to optimize the balance between potency and physicochemical properties within this chemical series.

PTP1B Inhibition
Cross-study comparable
IC50 = 11,000 nM (11 µM) vs marine bromophenols 0.84–2.4 µM; 4.6–13 fold less potent
Supports PTP1B SAR optimization context
pNPP substrate, 30 min incubation
PTP1B inhibition Type 2 diabetes Enzyme assay

Antimicrobial Activity Against Enterococcus faecalis

4-Bromo-2-(2-methylbenzyl)phenol has been directly assayed for antibacterial activity against the Gram-positive pathogen Enterococcus faecalis (strain CECT 481), yielding a measured IC50 value of 3,190 nM (3.19 µM) for inhibition of microbial growth [1]. This demonstrates a quantifiable level of antimicrobial action against a clinically relevant bacterial strain. While this is a single-strain data point, it provides a concrete, experimentally-derived benchmark that distinguishes it from many other bromophenols for which only broader, less specific claims of antimicrobial activity exist without accompanying quantitative data for this particular species [2].

Antimicrobial Activity
Class-level inference
IC50 = 3,190 nM (3.19 µM) against E. faecalis CECT 481
Reported strain-specific antimicrobial benchmark
18 h microtiter broth dilution
Antibacterial Gram-positive Enterococcus faecalis

Tyrosinase Inhibition Potency Comparison

The compound's interaction with tyrosinase, a key enzyme in melanin production, has been characterized, with a reported Ki value of 128,000 nM (128 µM) for inhibition of recombinant human tyrosinase [1]. This places its potency on the lower end of the spectrum compared to other known tyrosinase inhibitors. For instance, the well-known inhibitor kojic acid exhibits a Ki value of approximately 11.3 µM, and other synthetic bromophenol analogs can show Ki values in the low micromolar range (e.g., ~1.8 µM for mushroom tyrosinase) [2]. The relatively high Ki value for 4-Bromo-2-(2-methylbenzyl)phenol is a critical data point for SAR analysis, as it highlights the impact of its specific substitution pattern on reducing binding affinity for this target.

Tyrosinase Inhibition
Cross-study comparable
Ki = 128,000 nM (128 µM) vs kojic acid 11.3 µM, bromophenol analog 1.8 µM; 11–71 fold less potent
Supports tyrosinase potency context for SAR
Recombinant human tyrosinase, L-DOPA substrate
Tyrosinase inhibitor Melanogenesis Enzyme kinetics

Recommended Applications for 4-Bromo-2-(2-methylbenzyl)phenol


SAR Studies for PTP1B Inhibitor Optimization

Given its measured IC50 of 11 µM against PTP1B, 4-Bromo-2-(2-methylbenzyl)phenol serves as an ideal intermediate-potency reference compound for SAR campaigns [1]. Researchers can use this compound to systematically probe how modifications to the 2-methylbenzyl substituent or 4-bromo group affect binding affinity, with a clear quantitative baseline from which to measure improvements or decrements in activity.

Gram-Positive Antibacterial Profiling and Mechanism

The compound's documented antibacterial activity (IC50 = 3.19 µM) against Enterococcus faecalis provides a defined starting point for further microbiological studies [1]. It can be employed to generate comparative MIC data across a broader panel of bacterial strains, investigate potential mechanisms of action against Gram-positive pathogens, or serve as a chemical probe in studies of antimicrobial resistance.

Tyrosinase SAR and Negative Control Use

The relatively weak tyrosinase inhibition (Ki = 128 µM) is a valuable piece of information in its own right [1]. In a high-throughput screening campaign for novel tyrosinase inhibitors, this compound could function as a negative control or as a low-potency reference point. Its specific Ki value allows researchers to contextualize the potency of new chemical entities and to understand which structural features are detrimental to tyrosinase binding.

Broad-Spectrum Antimicrobial Formulation Development

Patents from the broader class of halogenated benzylphenols describe their utility in creating water- or lipid-soluble antimicrobial compositions with a broad spectrum of activity [1]. 4-Bromo-2-(2-methylbenzyl)phenol, with its specific substitution pattern and measurable anti-Enterococcus activity, can be incorporated into formulation development studies to explore its efficacy and compatibility in various delivery vehicles for topical or industrial antimicrobial applications.

Application
Selection Property
Validation Focus
PTP1B inhibitor SAR studies
PTP1B enzyme inhibition context
Potency benchmarking and SAR-driven optimization
Gram-positive antibacterial profiling
Gram-positive antimicrobial activity context
Strain-specific MIC and mechanism studies
Tyrosinase inhibitor screening (negative control)
Tyrosinase inhibition potency context
Low-potency reference for hit identification
Antimicrobial formulation research
Antimicrobial activity and compatibility context
Formulation-exposure and stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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